molecular formula C10H13NO B11920546 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol

6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol

Cat. No.: B11920546
M. Wt: 163.22 g/mol
InChI Key: PHWQVAUZZXDWBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 6-Methylquinoline-3-carbaldehyde using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent such as ethanol .

Industrial Production Methods

the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydroquinolin-3-ol

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h5-7,12H,2-4H2,1H3

InChI Key

PHWQVAUZZXDWBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(C=N2)O

Origin of Product

United States

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